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molecular formula C10H10O5 B158173 (4-Formyl-2-methoxyphenoxy)acetic acid CAS No. 1660-19-1

(4-Formyl-2-methoxyphenoxy)acetic acid

Cat. No. B158173
M. Wt: 210.18 g/mol
InChI Key: GRMPBSIGDVNLKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04477556

Procedure details

A solution of 80 g sodium hydroxide in 200 ml water was added to a mixture of 152 g of vanillin, 95 g chloroacetic acid, and 800 ml water with stirring. The mixture was heated to reflux 65 hours, cooled to room temperature, acidified with 70 ml conc. HCl, and the product collected by filtration. The solid was washed with 2 l of distilled water and dried to give 120 g, 57% yield.
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
152 g
Type
reactant
Reaction Step One
Quantity
95 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One
Name
Quantity
70 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[O:3]=[CH:4][C:5]1[CH:13]=[CH:12][C:10]([OH:11])=[C:7]([O:8][CH3:9])[CH:6]=1.Cl[CH2:15][C:16]([OH:18])=[O:17].Cl>O>[CH3:9][O:8][C:7]1[CH:6]=[C:5]([CH:4]=[O:3])[CH:13]=[CH:12][C:10]=1[O:11][CH2:15][C:16]([OH:18])=[O:17] |f:0.1|

Inputs

Step One
Name
Quantity
80 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
152 g
Type
reactant
Smiles
O=CC1=CC(OC)=C(O)C=C1
Name
Quantity
95 g
Type
reactant
Smiles
ClCC(=O)O
Name
Quantity
200 mL
Type
solvent
Smiles
O
Name
Quantity
800 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
70 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux 65 hours
Duration
65 h
FILTRATION
Type
FILTRATION
Details
the product collected by filtration
WASH
Type
WASH
Details
The solid was washed with 2 l of distilled water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to give 120 g, 57% yield

Outcomes

Product
Name
Type
Smiles
COC1=C(OCC(=O)O)C=CC(=C1)C=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 57%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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